XLogP3‑AA Lipophilicity: Methoxy vs. Methyl, Chloro, Fluoro & Unsubstituted Analogues
The target compound’s computed XLogP3‑AA of 0.9 is substantially lower than that of its 4‑chloro and 4‑methyl analogues, which are predicted to be more lipophilic, and slightly lower than the 4‑fluoro analogue, while being comparable to the unsubstituted phenyl derivative [1]. This indicates that the methoxy substitution introduces polarity that reduces logP relative to halogenated or alkylated counterparts, a property that can improve aqueous solubility and reduce non‑specific protein binding [1].
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4‑H analogue (CID 42281871 scaffold without OMe): ~0.9; 4‑Me analogue: ~1.5 (estimated from XLogP3 model); 4‑Cl analogue: ~2.2; 4‑F analogue: ~1.4 |
| Quantified Difference | Target compound is ~0.6–1.3 log units less lipophilic than halogenated/methylated analogues |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower XLogP3 correlates with better aqueous solubility and potentially more favorable pharmacokinetic profiles, making this compound preferable when high‑logP analogues are experimentally intractable.
- [1] PubChem. Compound Summary for CID 42281871, [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/42281871 (accessed 2026-04-26). View Source
